![molecular formula C18H37NO2 B570261 Palmitoylethanolamide-d4 CAS No. 946524-34-1](/img/structure/B570261.png)
Palmitoylethanolamide-d4
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Overview
Description
Palmitoylethanolamide-d4 (PEA-d4) is the deuterium labeled version of Palmitoylethanolamide (PEA). PEA is an endogenous fatty acid amide and a lipid modulator . It has been studied in in vitro and in vivo systems using exogenously added or dosed compound . There is evidence that it binds to a nuclear receptor, through which it exerts a variety of biological effects, some related to chronic inflammation and pain .
Synthesis Analysis
The synthesis of PEA-d4 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .
Molecular Structure Analysis
PEA-d4 is a derivative of polyunsaturated fatty acids, which can be long-chain amides, esters, or ethers capable of binding to and activating cannabinoid receptors .
Chemical Reactions Analysis
PEA is metabolized by the cellular enzymes fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amide hydrolase (NAAA), the latter of which has more specificity toward PEA over other fatty acid amides .
Scientific Research Applications
Anti-Inflammatory and Analgesic Effects
PEA has been documented to have significant anti-inflammatory and analgesic effects . It inhibits the release of proinflammatory cytokines and expression of adhesion molecules, which can be crucial in conditions like reperfusion injury .
Immunomodulatory Properties
As an immunomodulatory agent , PEA can modulate the immune response, potentially benefiting conditions characterized by immune dysregulation .
Neuroprotective Actions
PEA exhibits neuroprotective effects , which may be beneficial in diseases with white matter defects and other neurodegenerative conditions .
Antimicrobial Activity
Research has indicated that PEA possesses antimicrobial properties , although specific studies on Palmitoylethanolamide-d4 are needed to confirm this application .
Chronic Pain Management
PEA has emerged as a promising approach in the management of chronic pain , with its efficacy appearing to be time-dependent .
Allergen-induced Histamine Release Inhibition
PEA has been shown to inhibit histamine release induced by allergens, which could be significant in allergic response studies .
Mechanism of Action
- PEA interacts with several pivotal targets, including:
- PEA’s mechanism of action remains incompletely understood but is based on three hypotheses:
- It orchestrates precise adjustments in immune responses, impacting inflammation and immune function .
- Its ultramicronized form enhances bioavailability, allowing it to exert its effects more effectively .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
PEA is generally considered safe, and without adverse drug reactions (ADRs) or drug interactions . A 2016 study assessing safety claims in sixteen clinical trials, six case reports/pilot studies and a meta‐analysis of PEA as an analgesic, concluded that for treatment periods up to 49 days, clinical data argued against serious ADRs .
Future Directions
The therapeutic impact of PEA reverberates across diverse physiological systems, such as the central nervous system, gastrointestinal tract, vascular network, and the digestive and respiratory system . These attributes have fostered collaborations targeting conditions such as Alzheimer’s disease, multiple sclerosis, cerebral ischemia, neuroinflammation, general inflammation, pain, coagulopathy, steatohepatitis, and acute lung injury . Nevertheless, the imperative of reinforcing clinical investigation is evident . This review notably underscores the pivotal necessity for methodologically rigorous clinical trials to definitively establish the translational efficacy of PEA in ameliorating diverse inflammatory pathologies within the human milieu .
properties
IUPAC Name |
N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hexadecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i16D2,17D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYVTAGFYLMHSO-RZOBCMOLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoylethanolamide-d4 |
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